molecular formula C13H17N3O3S B3793922 4-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-methylbenzenesulfonamide

4-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-methylbenzenesulfonamide

Cat. No.: B3793922
M. Wt: 295.36 g/mol
InChI Key: DJKUKAFJNPHRGP-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with three carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles generally involves the cyclization of amidoximes . The amidoxime is usually acylated with an acyl chloride, anhydride, or activated carboxylic acid in a suitable solvent. This is followed by the cyclization of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of a base .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is planar and aromatic. It has a dipole moment due to the presence of the oxygen and nitrogen atoms in the ring .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo a variety of chemical reactions, including annulation reactions and desulfurization/intramolecular rearrangement .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles depend on their specific structure. For example, 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a solid with a molecular weight of 177.63 .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazoles depends on their specific structure and the biological target they interact with. They are known to have antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards of 1,2,4-oxadiazoles depend on their specific structure. Some may be harmful if swallowed or cause skin and eye irritation .

Future Directions

1,2,4-Oxadiazoles continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic methods and the exploration of their biological activities .

Properties

IUPAC Name

4-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-3-12-15-13(19-16-12)9-6-10-4-7-11(8-5-10)20(17,18)14-2/h4-5,7-8,14H,3,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKUKAFJNPHRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CCC2=CC=C(C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-methylbenzenesulfonamide
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4-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-methylbenzenesulfonamide
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4-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-methylbenzenesulfonamide
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4-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-methylbenzenesulfonamide
Reactant of Route 5
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4-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-methylbenzenesulfonamide
Reactant of Route 6
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4-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-methylbenzenesulfonamide

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